methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic heterocyclic compound featuring a thieno[2,3-c]pyridine core. This bicyclic scaffold is substituted with:
- A 3-((4-chlorophenyl)sulfonyl)propanamido side chain at position 2, contributing to sulfonamide-mediated bioactivity and chlorine-driven lipophilicity.
- A methyl ester at position 6, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S2/c1-29-19(26)23-8-6-13-14(10-23)30-18(16(13)17(21)25)22-15(24)7-9-31(27,28)12-4-2-11(20)3-5-12/h2-5H,6-10H2,1H3,(H2,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFCWQZLQXFLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is categorized as a thieno[2,3-c]pyridine derivative with a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 394.86 g/mol. The unique structural features contribute to its pharmacological properties.
Synthesis
The synthesis of this compound involves several key steps, including:
- Formation of Thieno[2,3-c]pyridine Derivatives : These derivatives are synthesized through various chemical reactions that typically include cyclization and functionalization processes.
- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Similar thieno[2,3-c]pyridine derivatives have shown promising results in inhibiting tumor growth and metastasis in various animal models. For instance, compounds with similar structures have been tested against Lewis lung carcinoma models, demonstrating anti-tumor efficacy without significant cytotoxicity to normal cells .
- Mechanism of Action : The compound may exert its effects through modulation of specific biochemical pathways involved in cell proliferation and apoptosis. Studies suggest that structural modifications can significantly impact the specificity towards target biomolecules .
Case Studies and Research Findings
- In Vitro Studies : In vitro examinations using human tumor cell lines have indicated that derivatives of thieno[2,3-c]pyridine exhibit selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapeutics.
- Animal Models : In vivo studies involving mice implanted with tumors have shown that treatment with similar compounds can lead to reduced tumor size and improved survival rates . The involvement of immune modulation has also been noted, suggesting that these compounds may enhance anti-tumor immunity.
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Pyridine derivatives (e.g., Compound 25 ) show higher thermal stability (mp 178–182°C) compared to thienopyridines, likely due to reduced ring strain.
Functional Group Effects :
- Sulfonyl vs. Thioether : The target compound’s sulfonyl group increases polarity (logP ~1.2 estimated) compared to the thioether analog (logP ~2.5) , impacting solubility and cellular uptake.
- Ester Groups : Methyl esters (target compound) hydrolyze faster than ethyl esters (), affecting metabolic half-life.
Biological Activity Trends :
- Sulfonamide-containing compounds (target, ) are associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to SO₂’s mimicry of transition states .
- Thioether analogs () may act as prodrugs, releasing active metabolites upon oxidation.
Spectral Signatures: IR spectra of sulfonamides (target, ) show distinct SO₂ asymmetric/symmetric stretching at ~1360–1380 cm⁻¹ and ~1150–1170 cm⁻¹ . ¹H-NMR of thienopyridines (target, ) typically exhibit downfield shifts for pyridine protons (δ 8.5–9.5 ppm) due to electron-withdrawing effects.
Q & A
Q. What are the recommended synthetic routes for preparing methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation and cyclization : Start with a substituted pyridine or thienopyridine precursor. For example, 4-chlorophenyl sulfonyl groups can be introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Amidation : Coupling the intermediate with a carbamoyl group using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
- Esterification : Protect carboxylic acid intermediates with methyl groups via Fischer esterification or using methyl iodide in the presence of a base .
- Key Catalysts : Palladium or copper catalysts are often employed for cross-coupling reactions to build the heterocyclic core .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of techniques:
- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions and stereochemistry. For example, the 4-chlorophenyl sulfonyl group shows distinct aromatic proton signals at δ 7.4–7.8 ppm .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formulas .
Q. What strategies are effective for testing solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Pre-saturate the compound in assay buffers (e.g., PBS, DMSO) using sonication or heating (37°C). Measure solubility via nephelometry or UV-Vis spectroscopy .
- Stability :
- pH Stability : Incubate in buffers ranging from pH 2–9 and monitor degradation via LC-MS over 24–72 hours.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and reduce byproducts?
- Methodological Answer :
- Factor Screening : Identify critical variables (e.g., reaction temperature, catalyst loading, solvent ratio) using a fractional factorial design. For example, optimize sulfonylation steps by varying equivalents of 4-chlorobenzenesulfonyl chloride (1.2–2.0 eq) and reaction time (2–6 hours) .
- Response Surface Modeling : Apply central composite design (CCD) to model interactions between factors. For instance, a quadratic model can predict optimal temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) to maximize yield (>80%) .
- Validation : Confirm optimized conditions with triplicate runs and compare predicted vs. actual yields (±5% error tolerance).
Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
- Methodological Answer :
- Dynamic NMR Analysis : If X-ray data suggests rigid conformations but NMR shows peak splitting, perform variable-temperature NMR to detect rotational barriers or tautomerism .
- Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. For example, Gaussian 16 with B3LYP/6-31G(d) basis sets can model thienopyridine ring distortions .
- Supplementary Techniques : Employ 2D NMR (e.g., COSY, NOESY) or single-crystal X-ray diffraction to resolve ambiguities in substituent positioning .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the sulfonyl and carbamoyl groups as hydrogen-bond donors/acceptors .
- QSAR Modeling : Train a partial least squares (PLS) regression model using descriptors like logP, polar surface area, and electrostatic potential maps. Validate with IC data from enzymatic assays .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding mode stability under physiological conditions (e.g., 310 K, 1 atm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
